molecular formula C23H21N3O4 B2566166 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1796969-44-2

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2566166
CAS No.: 1796969-44-2
M. Wt: 403.438
InChI Key: CKDOZKNHWWEAOB-UHFFFAOYSA-N
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Description

N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a chromene-2-carboxamide core linked to a piperidine ring substituted at the 1-position with a benzo[d]oxazole moiety. The chromene scaffold (4-oxo-4H-chromene) is a bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c27-18-13-21(29-19-7-3-1-5-16(18)19)22(28)24-14-15-9-11-26(12-10-15)23-25-17-6-2-4-8-20(17)30-23/h1-8,13,15H,9-12,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDOZKNHWWEAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, combining elements of benzo[d]oxazole and piperidine, which may enhance its pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C21H22N2O3C_{21}H_{22}N_2O_3, with a molecular weight of 350.41 g/mol. The structure includes a chromene core, which is known for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Antimicrobial Properties

Recent studies suggest that derivatives of this compound exhibit significant antimicrobial activity. Specifically, the inhibition of quorum sensing pathways in bacteria has been identified as a key mechanism. Quorum sensing is essential for bacterial communication and virulence, and its inhibition can lead to reduced pathogenicity, making this compound a candidate for developing new antimicrobial therapies.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The mechanism involves binding to specific active sites on enzymes, thereby blocking their activity. This action can disrupt critical signal transduction pathways involved in cell proliferation and survival.

Case Studies

Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of related compounds in vitro and in vivo. The results indicated that compounds similar to this compound significantly reduced pro-inflammatory cytokine levels in animal models of inflammation.

Case Study 2: Anticancer Potential
Another research effort focused on the anticancer potential of this class of compounds. It was found that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(thiazol-2-yl)-4H-chromene-2-carboxamideThiazole ringEnzyme inhibition
4-Oxo-N-(5-methyl-thiazol-2-yl)-4H-chromeneMethyl substitutionAntimicrobial activity
N-(benzofuran-2-carboxamide)Benzofuran coreAnti-inflammatory effects

The table above highlights the differences in structural features and biological activities among related compounds, emphasizing the unique properties of this compound.

Synthesis Methods

The synthesis typically involves multiple steps, starting with the preparation of benzoxazole and chromene intermediates. The introduction of the piperidine moiety is achieved through nucleophilic substitution reactions, followed by coupling reactions to form the final product .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

  • N-(1-Benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h): This analog replaces the benzo[d]oxazole group with a benzyl substituent. It exhibits a melting point (m.p.) of 78% yield and forms a pale white solid.
  • N-(4-Fluorophenethyl)-4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-oxo-2H-chromene-3-carboxamide (169) :
    Features a triazole ring and fluorophenethyl group, enhancing hydrogen-bonding capacity. The 4-chlorobenzyl substituent may improve lipophilicity, as seen in halogenated analogs .

Chromene Core Modifications

Piperidine-Linked Heterocycles

Benzo[d]oxazole vs. Benzimidazolone Derivatives

  • 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-cyclohexylpiperidine-1-carboxamide (32) :
    Replaces benzo[d]oxazole with a brominated benzimidazolone. The bromine atom increases molecular weight (HRMS [M]+: 449.0231 vs. calculated 449.0142) and may enhance halogen bonding in target interactions .

  • KRC-108 (3-(Benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine) :
    Shares the benzo[d]oxazole-piperidine motif but incorporates a pyrazole-pyridinamine core. This compound demonstrated TrkA kinase inhibition, suggesting the benzo[d]oxazole-piperidine system’s role in kinase binding .

Aromatic Substitution Effects

  • N-(Substituted Phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides (A1–A6) :
    Fluorine and chlorine substituents on the phenyl ring (e.g., A3: 4-fluorophenyl) influence melting points (A3 m.p. 196.5–197.8°C) and NMR shifts. Chlorinated analogs (A4–A6) show lower yields (45–48%) compared to fluorinated derivatives (52–57%), indicating steric and electronic effects on synthesis .

Benzo-Fused Heterocycles with Piperidine Linkers

Benzo[b][1,4]oxazin-3(4H)-one Analogs

  • 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (28): Incorporates a benzo[b][1,4]oxazinone ring, which differs from benzo[d]oxazole in oxygen placement. The pyridin-3-yl group in 28 enhances π-π stacking, as evidenced by upfield shifts in $^{1}\text{H}$-NMR (δ 8.48–8.40 ppm) .

Key Data Tables

Table 1: Comparison of Chromene-Carboxamide Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Key Feature Reference
N-(1-Benzylpiperidin-4-yl)-4-oxochromene-2-carboxamide Benzyl (piperidine) 78 Not reported Enhanced solubility
N-(4-Fluorophenethyl)-4-(triazolyl)-2-oxochromene-3-carboxamide 4-Chlorobenzyl, fluorophenethyl Not reported Not reported Triazole for H-bonding

Table 2: Piperidine-Linked Heterocycles

Compound Name Heterocycle HRMS [M]+ (Found/Calculated) Biological Activity Reference
4-(4-Bromo-2-oxo-benzodiazol-1-yl)-N-cyclohexylpiperidine-1-carboxamide Benzimidazolone 449.0231/449.0142 Not reported
KRC-108 Benzo[d]oxazole-pyrazole Not reported TrkA kinase inhibition

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